Cellulose acetate phthalate
Description
Properties
CAS No. |
9004-38-0 |
|---|---|
Molecular Formula |
C32H34O19 |
Molecular Weight |
722.6 g/mol |
IUPAC Name |
2-[(2R,3R,4S,5R,6S)-2-(acetyloxymethyl)-6-[(2R,3S,4S,5R,6R)-2-(acetyloxymethyl)-5-(2-carboxybenzoyl)oxy-4,6-dihydroxyoxan-3-yl]oxy-3,5-dihydroxyoxan-4-yl]oxycarbonylbenzoic acid |
InChI |
InChI=1S/C32H34O19/c1-13(33)45-11-19-21(35)25(49-29(42)17-9-5-3-7-15(17)27(38)39)23(37)32(48-19)51-24-20(12-46-14(2)34)47-31(44)26(22(24)36)50-30(43)18-10-6-4-8-16(18)28(40)41/h3-10,19-26,31-32,35-37,44H,11-12H2,1-2H3,(H,38,39)(H,40,41)/t19-,20-,21-,22+,23-,24-,25+,26-,31-,32+/m1/s1 |
InChI Key |
DMNFZTKVDDFCQE-WJXNTJCASA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2O)OC(=O)C3=CC=CC=C3C(=O)O)O)COC(=O)C)O)OC(=O)C4=CC=CC=C4C(=O)O)O |
Origin of Product |
United States |
Synthesis and Derivatization Methodologies for Cellulose Acetate Phthalate
Phthaloylation of Cellulose (B213188) Acetate (B1210297): Reaction Mechanisms and Pathways
The fundamental reaction for producing cellulose acetate phthalate (B1215562) is the phthaloylation of the remaining free hydroxyl (OH) groups on the anhydroglucose (B10753087) unit (AGU) of a cellulose acetate polymer. This process is an esterification reaction where cellulose acetate reacts with phthalic anhydride (B1165640) in the presence of a basic catalyst and an organic solvent. researchgate.netsid.ir The general reaction converts the hydroxyl groups into phthalyl esters, introducing a carboxylic acid group that imparts the characteristic pH-dependent solubility to the polymer.
The reaction mechanism hinges on the activation of the phthalic anhydride by the basic catalyst, making it more susceptible to nucleophilic attack by the hydroxyl groups of the cellulose acetate. The partially substituted cellulose acetate starting material typically has degrees of acetylation (DSac) ranging from 1.62 to 1.93, ensuring there are available hydroxyl groups for the subsequent phthaloylation. researchgate.netsid.ir
Influence of Reaction Media: Acetic Acid and Acetone (B3395972) Systems
The choice of reaction medium is a critical parameter in the synthesis of CAP, with acetic acid and acetone being two of the most commonly used organic solvents. researchgate.netsid.irnih.gov The solvent system directly influences the choice of catalyst and the reaction kinetics.
Acetic Acid System: When glacial acetic acid is used as the solvent, the reaction is typically catalyzed by an anhydrous alkali metal acetate, such as sodium acetate. researchgate.netsid.ir This system provides a suitable environment for the esterification to proceed. Phthaloylation in acetic acid is often conducted at elevated temperatures, for instance, at 70°C for approximately 4 hours. sid.ir
Acetone System: In an acetone medium, the preferred catalysts are tertiary amines, with triethylamine (B128534) (TEA) being a common choice. researchgate.netsid.ir The reaction in acetone can proceed at slightly lower temperatures compared to the acetic acid system, for example, at 56°C for 4 hours. researchgate.net While acetone systems can be effective, they may not always be completely homogeneous, depending on the degree of substitution of the starting cellulose acetate. sid.ir
A comparative study of the two systems revealed that the primary factor influencing the degree of phthaloylation (DSph) differs between them. In the acetic acid medium, the DSph is mainly controlled by the molar ratio of the phthalic anhydride to cellulose acetate. Conversely, in the acetone system, the DSph is predominantly dependent on the molar ratio of the catalyst (TEA) to cellulose acetate. researchgate.netsid.ir
Catalytic Systems in Cellulose Acetate Phthalate Synthesis
The catalyst is essential for facilitating the esterification reaction between the hydroxyl groups of cellulose acetate and phthalic anhydride. The selection of the catalyst is intrinsically tied to the solvent system used.
Anhydrous Sodium Acetate: This basic catalyst is effectively employed when the reaction is carried out in acetic acid. researchgate.netsid.ir It functions by activating the phthalic anhydride, increasing its electrophilicity.
Triethylamine (TEA): As a tertiary amine, TEA is a potent basic catalyst used in non-acidic organic solvents like acetone. researchgate.netsid.ir Its role is to deprotonate a portion of the hydroxyl groups on the cellulose acetate, making them more nucleophilic, and to activate the anhydride.
Pyridine (B92270): In some synthetic routes, pyridine is used as both the reaction medium and the catalyst. sid.ir As a basic organic solvent, it can effectively drive the phthaloylation reaction.
The catalyst not only speeds up the reaction but also influences the final degree of substitution, as demonstrated by the significant impact of the TEA/CA molar ratio in acetone-based syntheses. sid.ir
Kinetic and Thermodynamic Aspects of Phthaloylation
The phthaloylation of cellulose acetate is governed by both kinetic and thermodynamic factors that influence the reaction rate and the final product characteristics.
Kinetics: The rate of the reaction is dependent on several factors including temperature, catalyst concentration, and the physical state of the cellulose acetate. The reaction is often diffusion-controlled, meaning the rate can be limited by the ability of the reagents to penetrate the polymer structure. nih.gov This is particularly true for less accessible cellulose acetate starting materials, which may require extended reaction times of up to 8 hours to achieve a uniform, soluble product. nih.gov Studies have shown that the reaction can be completed in around 4 hours at temperatures between 56°C and 70°C under specific conditions. sid.irresearchgate.net The rate of phthalyl group introduction increases with higher temperatures. sid.ir
Control over Degree of Substitution (DS) and Molecular Architecture
The precise control over the degree of substitution (DS) of both acetyl (DSac) and phthaloyl (DSph) groups is paramount as it dictates the final properties of the CAP, such as its pH-dependent solubility. cellulosechemtechnol.ro The molecular architecture, including the total DS and the distribution of substituents along the cellulose backbone, is tailored by carefully managing the reaction conditions.
Impact of Acetyl and Phthaloyl Molar Ratios on Polymer Structure
The final structure of the CAP polymer is a direct consequence of the molar ratios of the reactants and catalyst used during synthesis. The degree of phthaloylation (DSph) is highly sensitive to the molar ratios of phthalic anhydride/cellulose acetate and catalyst/cellulose acetate. researchgate.net
A statistical analysis of the phthaloylation of cellulose acetate (starting DSac = 1.93) in different media highlights these dependencies. sid.ir
In Acetic Acid: The amount of phthalic anhydride is the more influential parameter. The following table, derived from experimental data, illustrates the relationship between the molar ratios and the resulting DSph.
| Molar Ratio (Catalyst/CA) | Molar Ratio (Phthalic Anhydride/CA) | Experimental DSph |
| 0.8 | 1.0 | 0.51 |
| 1.2 | 1.0 | 0.54 |
| 0.8 | 1.8 | 0.68 |
| 1.2 | 1.8 | 0.73 |
| 1.0 | 1.4 | 0.64 |
In Acetone: The amount of catalyst (TEA) has a more pronounced effect on the final DSph. The table below shows the results from experiments conducted in an acetone medium.
| Molar Ratio (Catalyst/CA) | Molar Ratio (Phthalic Anhydride/CA) | Experimental DSph |
| 0.5 | 1.0 | 0.45 |
| 1.5 | 1.0 | 0.60 |
| 0.5 | 2.0 | 0.55 |
| 1.5 | 2.0 | 0.70 |
| 1.0 | 1.5 | 0.59 |
These findings demonstrate that by adjusting the molar ratios of the phthaloylating agent and the catalyst, a desired degree of substitution and, consequently, a specific polymer structure can be achieved. researchgate.netsid.ir
Regioselectivity of Esterification and Its Influence on Polymer Properties
Regioselectivity refers to the preferential reaction at specific sites on the anhydroglucose unit of the cellulose chain. The AGU has three available hydroxyl groups at the C2, C3, and C6 positions. The primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyl groups at C2 and C3. sid.irvt.edu
Processes for Low-Viscosity this compound Preparation
The production of low-viscosity this compound (CAP) is crucial for applications where lower solvent usage and faster application times are desired, such as in enteric coating formulations for pharmaceuticals. google.com Generally, low-viscosity CAP possesses an inherent viscosity ranging from approximately 0.2 to 0.6 dL/g. google.comwipo.int
One established method to achieve a lower viscosity involves dissolving standard this compound in an organic acid, such as acetic acid, and heating the solution. google.com This process is typically conducted at temperatures between 60°C and 100°C for a duration sufficient to reduce the polymer's inherent viscosity to the target range. google.com The temperature and time are critical parameters that influence the final viscosity of the CAP.
Another approach to producing low-viscosity CAP is to introduce alkali metal salts of haloacids during the initial synthesis reaction. google.com Alternatively, the viscosity reduction can be performed as a separate step after the initial production of CAP. In this post-production process, the isolated CAP is redissolved, and a salt is added. The quantity of the salt added is a key factor in controlling the extent of viscosity reduction, though it is generally kept below 4% of the total solution weight due to solubility limits. google.com The reaction is preferably carried out at temperatures between 70°C and 90°C. google.com
A specific example of a laboratory-scale synthesis of low-viscosity CAP involves reacting cellulose acetate with phthalic anhydride in the presence of acetic acid and sodium acetate. google.com The process begins by dissolving cellulose acetate in acetic acid, along with sodium acetate and water, and agitating the mixture at an elevated temperature (e.g., 73°C) for several hours. google.com Subsequently, phthalic anhydride and additional sodium acetate are introduced, followed by the addition of acetic anhydride. The reaction is then allowed to proceed for several hours at a controlled temperature (e.g., 82°C) to yield the final this compound product. google.com
Interactive Data Table: Parameters for Low-Viscosity CAP Preparation
| Parameter | Value/Range | Reference |
| Target Inherent Viscosity | 0.2 - 0.6 dL/g | google.comwipo.int |
| Viscosity Reduction Temperature (Organic Acid Method) | 60°C - 100°C | google.com |
| Preferred Viscosity Reduction Temperature (Salt Method) | 70°C - 90°C | google.com |
| Maximum Salt Concentration (Salt Method) | < 4% of total solution weight | google.com |
| Phthalyl Value | 30% - 40% | google.comwipo.int |
Sustainable and Green Synthesis Approaches for this compound
In recent years, there has been a growing emphasis on developing more sustainable and environmentally friendly methods for synthesizing cellulose derivatives, including this compound. Traditional methods often rely on harsh chemicals and solvents. gbdmagazine.com Green chemistry principles are being applied to make the production of cellulose acetate and its derivatives more eco-friendly. gbdmagazine.com
One area of focus is the use of alternative, more benign solvents and catalysts. Research has demonstrated the potential of using switchable solvent systems, such as the DBU/CO2 system, for the homogeneous acetylation of cellulose. rsc.org This approach can offer milder reaction conditions and the ability to recycle the components, leading to a more sustainable process. rsc.org For instance, vinyl acetate has been explored as a more environmentally friendly acetylating agent under mild conditions. rsc.org Such methods have shown promise in reducing cellulose backbone degradation compared to traditional processes. rsc.org
Another green approach involves the use of solution casting with recoverable solvents like acetone. preprints.org This method has been used to create bio-nanocomposite films of CAP reinforced with other materials. preprints.org The recoverability of the solvent reduces the environmental impact and aligns with the principles of a circular economy. preprints.org
Furthermore, efforts are being made to utilize alternative and sustainable sources of cellulose, such as agricultural waste like corn cobs and sugarcane bagasse, for the production of cellulose acetate. gbdmagazine.com While still largely in the research and development phase, these methods have the potential to make the entire lifecycle of CAP more sustainable. gbdmagazine.com
The chemical recycling of cellulose acetate waste is another promising avenue. acs.org Hydrothermal treatment has been investigated as a method to recover valuable chemicals like acetic acid and diethyl phthalate from cellulose acetate waste. acs.org This process involves treating the waste at high temperatures (190–250 °C) and has shown high recovery rates for acetic acid. acs.org
Interactive Data Table: Sustainable Synthesis Research Findings
| Approach | Key Feature | Outcome/Potential Benefit | Reference |
| Switchable Solvent System (DBU/CO2) | Use of a recyclable solvent system and benign acetylating agent (vinyl acetate). | Efficient homogeneous acetylation under mild conditions with high recycling ratios and less polymer degradation. | rsc.org |
| Solution Casting with Recoverable Solvent | Employment of recoverable acetone for film formation. | Reduced environmental impact and facilitation of industrial upscaling. | preprints.org |
| Alternative Cellulose Sources | Utilization of corn cobs and sugarcane bagasse. | Increased sustainability of the raw material sourcing for cellulose acetate production. | gbdmagazine.com |
| Hydrothermal Chemical Recycling | Treatment of cellulose acetate waste at high temperatures. | Recovery of valuable chemicals like acetic acid and diethyl phthalate, promoting a circular economy. | acs.org |
Advanced Characterization Techniques and Polymer Structural Analysis of Cellulose Acetate Phthalate
Spectroscopic and Spectrometric Elucidation of Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562) Structure
Spectroscopic and spectrometric methods are indispensable for the detailed structural analysis of CAP, enabling the identification of its characteristic chemical bonds, the quantification of its substituent groups, and the characterization of its degradation products.
Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis
FTIR spectroscopy is a powerful technique for identifying the functional groups present in the CAP molecule. The infrared spectrum of CAP displays a series of absorption bands that correspond to the vibrational modes of its specific chemical bonds. researchgate.net
Key characteristic absorption bands for cellulose acetate phthalate include a broad band for the hydroxyl group (O-H) stretching, typically observed around 3500 cm⁻¹. The presence of the carbonyl (C=O) stretching vibrations from both the acetate and phthalate groups results in a strong absorption band in the region of 1730-1750 cm⁻¹. The aromatic C=C stretching from the phthalate group is visible around 1600 cm⁻¹ and 1589 cm⁻¹. caraa.fr The C-O stretching of the ester linkages and the cellulose backbone appears as a complex set of bands between 1000 and 1300 cm⁻¹. caraa.fr Specifically, a prominent band around 1215-1273 cm⁻¹ can be attributed to the C-O-C stretching of the acetyl group, while another significant band at approximately 1049 cm⁻¹ corresponds to the asymmetric C-O-C bond stretching of the anhydroglucose (B10753087) unit. caraa.frucl.ac.uk
Table 1: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Reference |
|---|---|---|
| ~3500 | O-H Stretching (hydroxyl groups) | researchgate.net |
| 1730-1750 | C=O Stretching (ester carbonyl from acetate and phthalate) | si.edu |
| 1589-1600 | C=C Stretching (aromatic ring of phthalate) | caraa.fr |
| 1370 | C-H Bending (methyl groups of acetate) | caraa.fr |
| 1215-1273 | C-O-C Stretching (acetyl group) | caraa.frucl.ac.uk |
| 1049 | Asymmetric C-O-C Stretching (anhydroglucose unit) | caraa.fr |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Substituent Composition and Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for determining the degree of substitution (DS) of the acetyl and phthalyl groups on the cellulose backbone. researchgate.nettandfonline.com Both ¹H and ¹³C NMR can provide detailed information about the molecular structure.
Table 2: ¹H NMR Chemical Shift Assignments for this compound
| Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|
| 3.2 - 5.5 | Anhydroglucose unit protons | chalmers.se |
| 1.85 - 2.11 | Methyl protons of acetyl groups | chalmers.se |
| 2.37, 3.24 | Methylene protons of phthalate groups | chalmers.se |
Mass Spectrometry for Degradation Product Identification
Mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC/MS) or as part of a thermal analysis system (TGA-MS), is used to identify the products formed during the degradation of CAP. acs.orgculturalheritage.org This information is vital for understanding the polymer's stability and degradation pathways.
Thermal degradation of CAP can lead to the release of several volatile compounds. One of the primary degradation products identified is phthalic anhydride (B1165640), which results from the cleavage of the phthalate ester groups. acs.orgculturalheritage.org Acetic acid is another major degradation product, originating from the loss of the acetyl groups. acs.org The mass spectra of these degradation products show characteristic fragmentation patterns. For instance, many phthalate-related compounds, including the plasticizer diethyl phthalate, exhibit a strong peak at a mass-to-charge ratio (m/z) of 149. culturalheritage.org The identification of these degradation products confirms the chemical composition of CAP and provides insight into its decomposition mechanisms under thermal stress. researchgate.nettandfonline.com
Table 3: Common Degradation Products of this compound Identified by Mass Spectrometry
| Degradation Product | Identification Method | Reference |
|---|---|---|
| Phthalic anhydride | TGA-MS, GC/MS | acs.orgculturalheritage.org |
| Acetic acid | GC/MS | acs.org |
| Diethyl phthalate (if used as plasticizer) | GC/MS | culturalheritage.org |
Thermal Analysis of this compound Systems
Thermal analysis techniques are essential for characterizing the thermal stability and transitions of CAP. These methods provide critical data on how the polymer behaves with changes in temperature.
Thermogravimetric Analysis (TGA) for Thermal Stability Assessment
Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile. researchgate.net For pure this compound, TGA curves typically show a multi-stage degradation process. researchgate.net
The initial weight loss, often observed starting around 150°C, is attributed to the loss of the acetyl and phthalyl side groups. researchgate.netnih.gov This first major decomposition step can continue up to approximately 300°C. nih.gov A second, more significant weight loss occurs at higher temperatures, generally between 325°C and 400°C, which corresponds to the degradation of the main cellulose backbone. researchgate.netnih.gov The presence of different substituents and their distribution can influence the exact temperatures and characteristics of these decomposition stages. researchgate.net
Table 4: Thermal Degradation Stages of this compound from TGA
| Temperature Range (°C) | Event | Reference |
|---|---|---|
| 150 - 300 | Loss of acetyl and phthalyl groups | researchgate.netnih.gov |
| 325 - 400 | Decomposition of the cellulose backbone | researchgate.netnih.gov |
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential scanning calorimetry (DSC) is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polymers like CAP, DSC is particularly useful for determining the glass transition temperature (Tg). researchgate.net
The glass transition is an important characteristic of amorphous or semi-crystalline polymers, representing the temperature at which the material changes from a rigid, glassy state to a more flexible, rubbery state. The reported glass transition temperature for CAP can vary, with values cited in the literature around 157°C to 171°C. nih.gov This variation can be influenced by factors such as the degree of substitution, molecular weight, and the presence of residual solvents or plasticizers, which can lower the Tg. nih.govmnhn.fr
Table 5: Glass Transition Temperature of this compound
| Parameter | Value (°C) | Reference |
|---|---|---|
| Glass Transition Temperature (Tg) | 157 - 171 | nih.gov |
Glass Transition Temperature Studies
The glass transition temperature (Tg) is a critical thermal property of amorphous and semi-crystalline polymers like this compound. It represents the temperature at which the polymer transitions from a hard, glassy state to a more flexible, rubbery state. oup.com This transition is not a true phase change but rather a change in the mobility of the polymer chains. oup.com
Differential Scanning Calorimetry (DSC) is a widely used technique to determine the Tg of polymers. oup.comresearchgate.net In a DSC analysis of CAP, a sample is heated at a controlled rate, and the heat flow required to raise its temperature is measured. A step change in the heat flow indicates the glass transition. For pure this compound, the glass transition temperature has been reported to be around 165.45 °C. researchgate.net
The addition of plasticizers, which are often incorporated into CAP formulations to improve film flexibility, significantly affects the Tg. parmentier.de Plasticizers work by inserting themselves between the polymer chains, increasing the free volume and allowing for greater chain mobility at lower temperatures. nih.gov Consequently, the Tg of the plasticized CAP is lowered. The extent of this depression in Tg is dependent on the type and concentration of the plasticizer used. oup.comnih.gov For instance, studies have shown that increasing the volume fraction of plasticizers like diethyl phthalate leads to a progressive decrease in the Tg of CAP films. oup.com This relationship is crucial for formulating coatings with the desired mechanical properties for specific applications. parmentier.de
It is also important to note that environmental factors, particularly humidity, can influence the measured Tg of CAP. Water can act as a plasticizer, and its absorption by the polymer can lead to a reduction in the glass transition temperature. Therefore, controlling the relative humidity during thermal analysis is essential for obtaining accurate and reproducible results. tandfonline.com
| Sample | Glass Transition Temperature (Tg) | Reference |
| Unplasticized this compound | 165.45 °C | researchgate.net |
| Cellulose Acetate | ~198 °C | nih.gov |
| Cellulose Acetate (general) | 170-190°C | phexcom.com |
Molecular Weight Distribution and Polydispersity Determination
The molecular weight and its distribution are fundamental properties of polymers that significantly influence their physical and mechanical behavior. For this compound, these parameters affect properties such as viscosity, film-forming ability, and mechanical strength, which are critical for its functionality as a coating material.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution of polymers. researchgate.netgoogle.com In SEC, a polymer solution is passed through a column packed with porous gel particles. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of the molecular weight distribution.
When coupled with a Multi-Angle Laser Light Scattering (MALLS) detector, SEC becomes a powerful tool for obtaining absolute molecular weight information without the need for column calibration with polymer standards. researchgate.netlcms.cz The MALLS detector measures the intensity of light scattered by the polymer molecules at various angles as they elute from the SEC column. This data, combined with the concentration measured by a refractive index (RI) detector, allows for the direct calculation of the weight-average molecular weight (Mw) at each elution volume. researchgate.netlcms.cz
Studies using SEC-MALLS have revealed that the mass-average molecular weight of various batches of this compound is approximately 48 kg/mol , with a polydispersity index (PDI) of around 1.6. researchgate.nettandfonline.com The PDI (Mw/Mn), where Mn is the number-average molecular weight, is a measure of the breadth of the molecular weight distribution. A PDI of 1.6 indicates a relatively broad distribution of polymer chain lengths in typical CAP samples. researchgate.nettandfonline.com
| Parameter | Value | Reference |
| Mass-average Molecular Weight (Mw) | ~48 kg/mol | researchgate.nettandfonline.com |
| Polydispersity Index (PDI) | ~1.6 | researchgate.nettandfonline.com |
Size Exclusion Chromatography (SEC) with Multi-Angle Laser Light Scattering (MALLS)
Microscopic and Nanoscopic Morphological Investigations
The morphology of this compound, from the microscopic to the nanoscopic scale, plays a significant role in its application performance. Techniques like scanning electron microscopy and transmission electron microscopy are invaluable for visualizing the surface topography, internal structure, and fiber morphology of CAP in various forms.
Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface features of materials at high magnifications. In the context of this compound, SEM is used to analyze the surface topography of films, coatings, and the morphology of micro- and nanofibers. nih.govmdpi.comacs.org
SEM analysis of CAP films often reveals a smooth and uniform surface, which is desirable for enteric coatings to ensure consistent and predictable dissolution. mdpi.com However, the morphology can be influenced by the preparation method and the inclusion of other substances. For instance, when used to create modified soft gelatin films, the initial surface is smooth, but after exposure to an acidic environment, the formation of pores can be observed. mdpi.com
In the production of CAP nanofibers through electrospinning, SEM is crucial for characterizing the fiber diameter, uniformity, and the presence of any defects like beads. nih.gov The morphology of electrospun CAP nanofibers is highly dependent on processing parameters such as polymer concentration and the solvent system used. mdpi.comnih.gov For example, at lower polymer concentrations, beaded fibers might be produced, while at optimal concentrations, uniform and beadless nanofibers can be obtained. nih.gov SEM has also been used to visualize CAP nanoparticles, revealing them to be spherical and smooth. mdpi.comunl.edu Furthermore, SEM has been employed to study the morphology of CAP precipitates formed by supercritical antisolvent processes, showing spherical particles in the nanometer range. cabidigitallibrary.orgnih.gov
Transmission Electron Microscopy (TEM) provides even higher resolution images than SEM, allowing for the investigation of the internal structure of materials. For this compound, TEM has been utilized to further analyze the morphology of nanostructures like nanofibers. acs.org
TEM analysis can offer more detailed insights into the internal structure and any potential core-shell morphology in composite nanofibers. While SEM provides a clear view of the surface, TEM can reveal information about the internal arrangement of polymer chains and any encapsulated substances within the nanofibers. This level of detail is critical for understanding the release mechanisms of drugs from CAP-based delivery systems.
Both SEM and TEM are essential tools in the morphological characterization of this compound, providing valuable information that links the material's structure to its functional properties in various pharmaceutical applications. acs.org
Atomic Force Microscopy (AFM) for Surface Roughness and Nanoscale Features
Atomic Force Microscopy (AFM) serves as a powerful tool for characterizing the surface topography and nanoscale features of this compound (CAP) films. This high-resolution imaging technique provides detailed insights into the surface roughness and morphological characteristics that are influenced by preparation methods and solvent systems.
Changing the solvent content in casting solutions has been shown to modify the morphological aspects of CAP films. researchgate.net For instance, the transition from a smooth surface to a more nodular or porous architecture can be visualized and quantified using AFM. These topographical changes are critical as they can influence the material's interaction with its environment, including its dissolution properties and its effectiveness as a coating agent.
Furthermore, AFM is instrumental in evaluating the structure of nanofibers produced from CAP. The morphology of electrospun CAP nanofibers, which can be affected by polymer concentration and solvent choice, can be clearly observed. nih.gov AFM imaging can detail the fiber diameter, uniformity, and surface texture, providing a deeper understanding of the electrospinning process and its impact on the final nanostructure.
Solution Properties and Rheological Characterization
The behavior of this compound (CAP) in solution is fundamental to its application, particularly in pharmaceutical coatings. A comprehensive understanding of its solution properties, including osmotic pressure, viscosity, ion binding, and surface tension, is essential for optimizing formulation and performance.
Osmotic pressure is a key colligative property that provides insight into the behavior of polymers in solution. bspublications.netgoogle.com For aqueous solutions of CAP, osmotic pressure measurements have been conducted using high-speed membrane osmometry. researchgate.nettandfonline.comtandfonline.com These studies have estimated the osmotic coefficient (g) for various concentrations of CAP and at different degrees of neutralization. researchgate.nettandfonline.com
The results indicate that the osmotic coefficient is influenced by both the polymer concentration and the degree of neutralization. researchgate.nettandfonline.com The experimental data have been analyzed in the context of Oosawa's theory for polyelectrolytes, which suggests that CAP chains, even when partially neutralized, behave like rigid rods in aqueous solutions. tandfonline.com This theoretical framework provides a good description of CAP polyions in solution. tandfonline.com The study of osmotic pressure is crucial for understanding the thermodynamic interactions between the polymer and the solvent, which in turn affects the stability and performance of CAP-based formulations. tandfonline.comtandfonline.com
The viscosity of this compound (CAP) solutions is a critical parameter that is highly dependent on both polymer concentration and the degree of neutralization. nih.govmdpi.com Rheological studies have demonstrated that the viscosity of CAP solutions is directly proportional to the polymer concentration. mdpi.com As the concentration of CAP increases, the density of polymeric chain entanglements rises, leading to a more viscous solution. researchgate.net
The choice of solvent system also significantly impacts viscosity. For instance, dispersions using a mixture of acetone (B3395972)/ethanol (B145695) have been shown to have higher viscosity compared to those with acetone/methanol (B129727). nih.govmdpi.com Specifically, at an 11% w/v polymer concentration, the viscosity was in the range of 59-63 cP for acetone/ethanol, while for acetone/methanol it was 34-37 cP. nih.gov At a 12% w/v concentration, these values increased to 92-102 cP and 43-46 cP, respectively. nih.gov
The degree of neutralization also plays a crucial role. Studies on the sodium, ammonium, and triethanolamine (B1662121) salts of CAP have shown that their solution viscosities are temperature and concentration-dependent. nih.gov An increase in the rate of shear results in only a slight increase in viscosity, indicating a pseudoplastic behavior. nih.gov The inherent viscosity of the CAP polymer itself is a key factor, with lower inherent viscosity grades allowing for the application of coatings with less solvent. google.comwipo.int For example, a CAP with an inherent viscosity of 0.41 dL/g can lead to a significant decrease in solvent usage and spray time compared to one with an inherent viscosity of 0.68 dL/g. google.com
Table 1: Viscosity of CAP Solutions at Different Concentrations and Solvent Systems
| Polymer Concentration (% w/v) | Solvent System (v/v) | Viscosity (cP) |
| 9 | Acetone/Ethanol (1:1) | 38 |
| 10 | Acetone/Ethanol (1:1) | - |
| 11 | Acetone/Ethanol (1:1) | 59-63 |
| 12 | Acetone/Ethanol (1:1) | 92-102 |
| 11 | Acetone/Methanol (1:1) | 34-37 |
| 12 | Acetone/Methanol (1:1) | 43-46 |
Data sourced from development and characterization studies of pH-dependent CAP nanofibers. nih.gov
The ion binding characteristics of this compound (CAP) in solution are a significant aspect of its polyelectrolyte nature. The polarographic method has been effectively utilized to study the binding of divalent cations, such as cadmium (Cd²⁺), to CAP. asianpubs.org
Research has shown that in solutions of cadmium-CAP, the degree of free ions remains relatively constant across a wide range of CAP concentrations. asianpubs.org However, the extent of ion binding increases as the degree of neutralization of the polymer increases. asianpubs.org This phenomenon is interpreted based on Oosawa's two-phase model of polyelectrolytes, which provides a framework for understanding the distribution of counterions between the domain of the polyion and the bulk solution. asianpubs.org
Furthermore, the interaction of CAP with other ions, such as calcium (Ca²⁺), has been noted. Positively charged calcium ions can bind with the negatively charged carboxylate groups present on the CAP polymer chain. rsc.org This interaction is fundamental to the formation of crosslinked systems, for instance, in calcium-alginate-pectinate-cellulose acetophthalate gelispheres. tandfonline.com The binding of ions can influence the swelling, erosion, and drug release characteristics of such systems. tandfonline.com Incompatibility has been observed with several metallic ions including ferrous sulfate, ferric chloride, silver nitrate, and calcium chloride, which can impact formulation stability.
The surface tension of this compound (CAP) dispersions is a critical property, particularly in processes like electrospinning and film coating, as it influences droplet formation and stability. Studies have shown that the surface tension of CAP solutions is affected by both the polymer concentration and the type of solvent used. nih.gov
In one study, a statistically significant difference in surface tension was observed with changes in polymer concentration and the solvent mixture. nih.gov For instance, polymer dispersions prepared with a mixture of acetone/methanol (0.5:1.5 v/v) exhibited higher surface tension compared to those with acetone/methanol (1:1 v/v) or acetone/ethanol (1:1 v/v). nih.gov The surface tension values for CAP solutions in an acetone/ethanol mixture were found to be in the range of 45-46 dynes/cm. nih.gov
The presence of other substances in the formulation can also have a minor effect. The addition of a drug, for example, was found to slightly increase the surface tension from a range of 41-43 dines/cm, though this influence was not statistically significant. nih.gov The ability to overcome surface tension is a key step in the electrospinning process, where an applied electric field induces the formation of a Taylor cone from which a polymer jet is ejected. nih.gov
Table 2: Surface Tension of CAP Dispersions
| Solvent System (v/v) | Polymer Concentration (%) | Surface Tension (dines/cm) |
| Acetone/Ethanol (1:1) | 9-12 | 45-46 |
| Acetone/Methanol (1:1) | Not specified | Lower than Acetone/Methanol (0.5:1.5) |
| Acetone/Methanol (0.5:1.5) | Not specified | Higher than other tested mixtures |
Data derived from studies on the development of pH-dependent CAP nanofibers. nih.gov
Ion Binding Phenomena in this compound Solutions
Assessment of Free Acid Content and Substituent Composition
The functionality of this compound (CAP) as a pharmaceutical excipient is critically dependent on its chemical composition, specifically the content of free acids and the degree of substitution of acetyl and phthalyl groups. cellulosechemtechnol.roresearchgate.net These parameters are routinely determined to ensure the quality and performance of the polymer. drugfuture.comusp.org
The United States Pharmacopeia (USP) and other official monographs provide standardized methods for these assessments. drugfuture.comusp.org The limit of free acid, calculated as phthalic acid, is typically determined by titrating a solution of CAP in dilute methanol with sodium hydroxide. drugfuture.comusp.orgnihs.go.jp The acceptable limit for free acid is generally not more than 3.0%. drugfuture.comusp.orgnihs.go.jp
The substituent composition is defined by the percentage of acetyl and phthalyl groups. ucl.ac.uk The phthalyl content is determined by dissolving the polymer in a suitable solvent mixture (e.g., alcohol and acetone) and titrating with sodium hydroxide. drugfuture.comusp.org The acetyl content is then calculated based on the total acidity and the phthalyl content. drugfuture.com According to USP specifications, CAP should contain between 21.5% and 26.0% of acetyl groups and between 30.0% and 36.0% of phthalyl groups, calculated on an anhydrous, acid-free basis. drugfuture.comusp.org
These chemical characteristics are directly related to the pH-dependent solubility of CAP. cellulosechemtechnol.rowikipedia.org The degree of substitution (DS), which is the average number of substituent groups per anhydroglucose unit, governs the polymer's properties. rsc.orgcellulosechemtechnol.roeastman.com The phthaloylation and acetylation levels can be influenced by the synthesis method, including the reaction medium and catalysts used. researchgate.netsid.ir
Table 3: Official Specifications for this compound Composition
| Parameter | Specification |
| Acetyl Groups (%) | 21.5 - 26.0 |
| Phthalyl Groups (%) | 30.0 - 36.0 |
| Free Acid (as Phthalic Acid, %) | ≤ 3.0 |
Based on USP monograph for Cellacefate. drugfuture.comusp.org
Water Content Measurements by Various Techniques
The determination of water content in this compound (CAP) is crucial as moisture can significantly impact its physical properties and stability. researchgate.net Humidity is considered a more critical storage parameter than temperature, as high humidity can be detrimental to the polymer's functionality by affecting its molecular mass and substituent content. researchgate.net Various analytical techniques are employed to quantify the moisture content in CAP, each with its own principles and applications.
Karl Fischer Titration
Karl Fischer (KF) titration is a widely recognized and specific method for determining water content. google.com This technique is based on a reaction between iodine and sulfur dioxide in the presence of water. For CAP, pharmacopeial standards outline specific methodologies. For instance, the Japanese Pharmacopoeia specifies a direct titration method for a 1 g sample, utilizing a solvent mixture of dehydrated methanol and dichloromethane (B109758) (3:2 v/v). nihs.go.jpnihs.go.jp The official monograph sets the upper limit for water content at 5.0%. nihs.go.jpnihs.go.jp KF titration is often considered the method of choice for its accuracy and specificity to water, as it can differentiate between free, bound, and crystal water. google.comuni-hamburg.de
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is another common technique used to measure water content by monitoring the change in mass of a sample as it is heated in a controlled atmosphere. researchgate.netcolab.ws The initial weight loss observed at lower temperatures (typically below 150°C) is generally attributed to the evaporation of unbound and loosely bound water. colab.wsucl.ac.uk Studies have utilized TGA to determine the total amount of water contained in cellulosic materials. nih.gov In one comparative study, TGA was used to analyze CAP powder by scanning at a rate of 10°C/min over a range of 50°C to 300°C under a nitrogen flow. researchgate.net The results from TGA can be compared with those from other methods to provide a comprehensive understanding of the sample's moisture profile. researchgate.net
Loss on Drying (LOD)
The Loss on Drying (LOD) method is a simpler gravimetric technique that determines the amount of volatile matter, including water, in a sample. daicel.com The procedure involves drying a sample in an oven at a specified temperature (e.g., 105±5°C for 2 hours) until a constant weight is achieved. daicel.com The weight loss is then calculated as the water content. While straightforward, this method is not specific to water and may include other volatile components present in the polymer. researchgate.net
Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is an advanced technique used to study the moisture sorption properties of materials. It measures the amount of vapor, typically water, sorbed or desorbed by a sample as the relative humidity (RH) is varied at a constant temperature. The resulting sorption/desorption isotherms provide critical information about the material's hygroscopicity and its interaction with water. phexcom.com For CAP and its blends, moisture sorption isotherms are often classified as Type V, which is characteristic of porous materials with weak sorbent-water interactions. These studies show that the water content in CAP increases as the relative humidity rises. phexcom.com
Research Findings on Comparative Water Content Measurement
Detailed studies have been conducted to compare the results of water content measurement in CAP using different analytical techniques. The findings highlight that the choice of method can influence the measured value, likely due to the different principles each technique is based upon (e.g., specificity to water, sensitivity to bound vs. free water).
A comparative analysis of a single batch of this compound powder yielded the following results:
| Measurement Technique | Water Content (%) | Reference |
| Loss on Drying | 2.03 | researchgate.net |
| Karl Fischer Titration (Method I) | 3.19 | researchgate.net |
| Karl Fischer Titration (Orion Turbo) | 1.57 | researchgate.net |
| Thermogravimetric Analysis (TGA) | 1.1 | researchgate.net |
This table is interactive. Data is sourced from a comparative study on a batch of CAP powder. researchgate.net
These results underscore the variability among different methods and the importance of specifying the technique used when reporting water content values for this compound. researchgate.net
Polymer Physics and Solution Behavior of Cellulose Acetate Phthalate Systems
Macromolecular Conformation and Chain Dynamics in Solution
The conformation and dynamics of cellulose (B213188) acetate (B1210297) phthalate (B1215562) (CAP) chains in solution are intricate phenomena governed by the polymer's inherent stiffness, the nature of the solvent, and the concentration of the polymer. The cellulose backbone imparts a semi-rigid character to the CAP macromolecule. In dilute solutions, CAP chains exist as individual coils. However, as the concentration increases, these coils begin to interact and can become entangled, leading to a significant increase in solution viscosity. cellulosechemtechnol.roresearchgate.net
Dynamic viscosity measurements are instrumental in analyzing the transition from an unentangled to an entangled regime in CAP solutions. cellulosechemtechnol.roresearchgate.net This transition is a critical parameter in understanding the processability and film-forming properties of CAP. The rheological behavior of CAP solutions, particularly in the semi-dilute domain, provides insights into the interplay between polymer concentration and chain entanglement. cellulosechemtechnol.roresearchgate.net Studies have shown that CAP solutions can exhibit three distinct flow regions: pseudoplastic, Newtonian, and again pseudoplastic, with the Newtonian region diminishing as the polymer concentration increases. researchgate.net This behavior reflects the orientation of the polymer chains under shear stress. researchgate.net
Intermolecular and Intramolecular Interactions within Cellulose Acetate Phthalate Systems
The behavior of this compound (CAP) in solution is heavily influenced by a complex network of intermolecular and intramolecular interactions. These interactions, primarily driven by hydrogen bonding and the polarity of the solvent, dictate the polymer's solubility, conformation, and ultimately its functional properties. cellulosechemtechnol.roresearchgate.netpsu.edu
Hydrogen bonding plays a pivotal role in the behavior of CAP. cellulosechemtechnol.roresearchgate.net The presence of hydroxyl, acetyl, and phthalyl groups along the cellulose backbone allows for the formation of both intramolecular (within the same polymer chain) and intermolecular (between different polymer chains) hydrogen bonds. psu.edupolimi.it These interactions contribute to the polymer's structural integrity and its miscibility with other polymers. psu.edu
The strength of these hydrogen bonds can be influenced by the presence of other molecules, such as solvents or plasticizers. researchgate.net For instance, the addition of water to a CAP solution in a less polar solvent like 2-methoxyethanol (B45455) can significantly enhance hydrogen bonding, leading to increased intermolecular interactions and entanglement. cellulosechemtechnol.roresearchgate.net In blends with other polymers, such as polymethyl methacrylate (B99206) (PMMA) or polyvinyl pyrrolidone (PVP), hydrogen bonds can form between the functional groups of the respective polymers, leading to miscible blends. psu.edu Specifically, interactions can occur between the hydroxyl groups of CAP and the carbonyl groups of the other polymer. psu.edu
The presence and nature of substituents on the cellulose acetate backbone can also affect hydrogen bonding. A higher number of hydroxyl groups can promote mixing in blends due to more favorable hydrogen bonding between the components. psu.edu Conversely, longer side chains can screen the attractive forces of hydrogen bonds, which can influence the material's thermal properties. chalmers.se
In relatively low-polar solvents, such as 2-methoxyethanol, CAP can dissociate more readily. cellulosechemtechnol.roresearchgate.net However, the addition of a co-solvent like water can significantly alter the solution properties by promoting intermolecular hydrogen bonding and leading to polymer entanglement. cellulosechemtechnol.roresearchgate.net The composition of the solvent mixture can therefore be tuned to control the degree of entanglement and the resulting viscosity of the solution. cellulosechemtechnol.ro
The properties of the solvent system also affect the dimensions of the polymer coils in solution. Studies have shown that the perturbed and unperturbed dimensions of CAP decrease as the water content in a 2-methoxyethanol/water mixture increases, which is attributed to modifications in the solvation power of the solvent mixture. cellulosechemtechnol.ro The selection of an appropriate solvent or solvent blend is therefore critical for achieving the desired solution characteristics for specific applications, such as film casting or fiber spinning. cellulosechemtechnol.ronih.gov For instance, in electrospinning, the solvent system influences the morphology and diameter of the resulting nanofibers. nih.govresearchgate.net
Below is a table summarizing the solubility of this compound in various solvents and solvent mixtures. phexcom.com
| Solvent/Solvent Mixture | Solubility (10% w/w) |
| Acetone (B3395972) | Soluble |
| Diacetone alcohol | Soluble |
| Dioxane | Soluble |
| Ethoxyethyl acetate | Soluble |
| Ethyl glycol monoacetate | Soluble |
| Ethyl lactate | Soluble |
| Methoxyethyl acetate | Soluble |
| β-Methoxyethylene alcohol | Soluble |
| Methyl acetate | Soluble |
| Methyl ethyl ketone | Soluble |
| Acetone : ethanol (B145695) (1:1) | Insoluble |
| Acetone : water (97:3) | Insoluble |
| Benzene : methanol (B129727) (1:1) | Insoluble |
| Ethyl acetate : ethanol (1:1) | Insoluble |
| Methylene chloride : ethanol (3:1) | Insoluble |
| Water | Practically Insoluble |
| Alcohols | Practically Insoluble |
| Chlorinated Hydrocarbons | Practically Insoluble |
| Non-chlorinated Hydrocarbons | Practically Insoluble |
Role of Hydrogen Bonding in Polymer Behavior
Phase Behavior and Solubility Mechanisms of this compound
The phase behavior and solubility of this compound (CAP) are defining characteristics that underpin its primary application as an enteric coating in the pharmaceutical industry. eastman.comresearchgate.net These properties are intricately linked to the chemical structure of the polymer, specifically the presence of ionizable phthalate groups. mdpi.com
This compound exhibits distinct pH-dependent solubility. eastman.commdpi.com It is largely insoluble in acidic environments, such as those found in the stomach (pH 1-3), but readily dissolves in the mildly acidic to neutral conditions of the small intestine (pH > 6). eastman.comresearchgate.net This behavior is attributed to the phthalate functional groups, which have a pKa of approximately 5.28 to 5.5. mdpi.commdpi.com
At low pH, the carboxyl groups of the phthalate moieties remain protonated and unionized, rendering the polymer insoluble in aqueous media. scienceopen.com As the pH increases above the pKa, these carboxyl groups deprotonate, becoming ionized. The resulting negative charges along the polymer backbone lead to electrostatic repulsion between the chains, which, combined with hydration, facilitates the dissolution of the polymer. scienceopen.com This pH-triggered dissolution mechanism is crucial for the targeted release of drugs in the intestine. eastman.comgoogleapis.com
The rate of ester hydrolysis of CAP is also pH-dependent. Studies have shown that the hydrolysis of both the acetyl and phthalyl esters is influenced by the pH of the aqueous environment, with specific regions of maximal and minimal stability being identified. purdue.edu
The following table presents a summary of the dissolution behavior of CAP at different pH values.
| pH | Solubility/Dissolution Behavior | Reference |
| ≤ 5 | Insoluble | researchgate.net |
| > 6 | Soluble | eastman.comresearchgate.net |
| 2.15 - 10.0 | Rate of ester hydrolysis is pH-dependent | purdue.edu |
| 4.2 | Nanoparticles remain stable in size | mdpi.com |
| 7.4 | Nanoparticles decrease in size over 24 hours | mdpi.com |
The process of CAP dissolution in an aqueous environment is not instantaneous but rather involves a sequence of swelling and subsequent dissolution. researchgate.netacs.org When exposed to an aqueous medium with a pH above its pKa, the polymer initially absorbs water and swells. researchgate.net This swelling is a result of the hydration of the polymer matrix as the carboxyl groups begin to ionize.
The swelling process is followed by the softening and eventual dissolution of the polymer as the polymer chains become fully hydrated and disentangled. researchgate.net The kinetics of this process can be influenced by several factors, including the pH of the medium, the degree of substitution of the polymer, and the presence of other components in the formulation. acs.org
Recent research has explored the use of electrochemical stimuli to control the swelling and dissolution of CAP. acs.orgnih.gov By inducing changes in the local pH at the surface of a CAP-based material through electrochemical reactions, the dissolution process can be triggered on demand. acs.orgnih.gov This opens up possibilities for the development of "smart" drug delivery systems with externally controlled release mechanisms. acs.org
Modification Strategies and Composite Material Development with Cellulose Acetate Phthalate
Plasticization of Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562)
Plasticization is a critical modification technique used to improve the processability and functional characteristics of CAP. By incorporating low molecular weight substances known as plasticizers, the polymer's glass transition temperature (Tg) can be lowered, transforming it from a rigid, brittle material into a more flexible and pliable one. mnhn.frunipi.it
The addition of plasticizers significantly influences the film-forming properties and water resistance of cellulose acetate phthalate. Plasticizers improve the flexibility and cohesion of the polymer chains, which is essential for forming continuous, uniform films without cracks or defects.
The effect of plasticizers on water resistance, however, is complex. Research on CAP films has shown a biphasic effect on water vapor transmission. sci-hub.se At low concentrations, certain plasticizers like dimethyl phthalate can fill the interstitial spaces within the polymer matrix, reducing polymer chain mobility and thereby decreasing water vapor permeability in a phenomenon known as antiplasticization. sci-hub.sescilit.com As the plasticizer concentration increases beyond this initial point, it begins to have a dilution effect, increasing the free volume between polymer chains and leading to a subsequent increase in water vapor transmission. sci-hub.se The specific interaction between the polymer and the plasticizer, as well as the plasticizer's hydrophilicity, are key factors governing these permeability characteristics. scilit.com
Plasticizers have a profound effect on the mechanical and thermal properties of CAP. The primary thermal effect is the depression of the glass transition temperature (Tg). mnhn.frmdpi.com Cellulose acetate itself has a narrow processing window between its Tg and its degradation temperature. mdpi.com Plasticizers expand this window by intercalating between the polymer chains, which increases the "free volume" and allows the chains to move more easily at lower temperatures. researchgate.net Phthalate esters are among the traditional plasticizers used for this purpose. unipi.it
This increased molecular mobility directly impacts the mechanical properties. A plasticized CAP becomes softer and more flexible, with a reduced tensile strength and Young's modulus but increased elongation at break. unipi.itresearchgate.net However, the loss of plasticizer over time, due to factors like aging and environmental conditions, can reverse these effects. This loss reduces the free volume, restricts polymer chain movement, and leads to an increase in the Tg, resulting in embrittlement and a loss of flexibility. mnhn.fr The progressive degradation of cellulose acetate corresponds positively with the percentage loss of plasticizer. mnhn.fr
The long-term stability and performance of plasticized CAP are dependent on the distribution and migration of the plasticizer within the polymer matrix. Plasticizers are not chemically bound to the polymer and can migrate out of the material over time. ucl.ac.ukucl.ac.uk The equilibrium distribution of a plasticizer, such as diethyl phthalate (DEP), between the CAP matrix and the surrounding environment is a key parameter in understanding this migration.
Studies on cellulose acetate-based materials have been conducted to model the partitioning behavior of DEP. ucl.ac.uknih.gov The equilibrium is influenced by both temperature and the initial plasticizer concentration. ucl.ac.uk Research indicates that DEP loss from the polymer matrix increases with temperature. ucl.ac.uk A model has been developed to quantify the effects of temperature and DEP content on the material-air partition coefficient (KCA-air), which is fundamental for simulating plasticizer migration and predicting the service life of the material. ucl.ac.uknih.gov Monitoring the loss of plasticizer is crucial for assessing the physical condition and stability of cellulose acetate materials, as a critical plasticizer content is necessary to maintain desired mechanical properties like flexibility. researchgate.net
Effects on Mechanical Properties and Thermal Transitions
Nanostructure Fabrication Techniques
The fabrication of nanostructures from this compound has opened new avenues for its application in fields like biomedicine and materials science. Techniques such as electrospinning and electrospraying are particularly effective for producing nanofibers and nanoparticles, which leverage the material's high surface-area-to-volume ratio. researchgate.net
Electrospinning is a versatile technique used to produce continuous polymeric nanofibers from a polymer solution or melt. nih.gov For this compound, the process involves dissolving the polymer in a suitable solvent system and subjecting it to a high-voltage electric field. This causes a jet of the polymer solution to be ejected, which then whips and stretches as the solvent evaporates, ultimately depositing as a non-woven mat of nanofibers on a collector. sci-hub.se This method has been successfully used to fabricate pH-sensitive CAP nanofibers. mdpi.comnih.govresearchgate.net
Electrospraying operates on a similar principle to electrospinning, but the process parameters are adjusted to favor the formation of fine particles (nanoparticles or microparticles) instead of continuous fibers. researchgate.net By modifying factors like polymer concentration and solvent choice, the polymer jet breaks up into fine droplets before the solvent fully evaporates, resulting in solid particles. researchgate.netacs.org This technique has been used to produce CAP nanostructures for various applications. researchgate.net
The morphology, diameter, and uniformity of electrospun CAP nanofibers are highly dependent on the optimization of several process parameters. sci-hub.semdpi.com Key parameters include the properties of the polymer solution (concentration, viscosity, conductivity, and surface tension) and the operational settings (applied voltage, flow rate, and distance between the spinneret and collector). mdpi.comavestia.com
Research has shown that the choice of solvent system is critical. For instance, different morphologies are obtained when using solvent mixtures like acetone (B3395972)/ethanol (B145695) versus acetone/methanol (B129727). mdpi.comnih.gov Studies have found that uniform, bead-free fibers can be produced from specific concentrations. For example, a 12% w/v solution of CAP in acetone/ethanol (1:1 v/v) yielded uniform nanofibers with an average diameter of 934 nm, while an 11% w/v solution in acetone/methanol (1:1 v/v) produced fibers with beads, having a smaller diameter of 257 nm. mdpi.comnih.gov Increasing polymer concentration generally leads to a decrease in bead formation and an increase in fiber diameter. avestia.com Other systems, such as acetone-water or those containing 2-methoxyethanol (B45455), have also been explored to produce smooth filaments with diameters around 600 nm. acs.org
Below is a data table summarizing findings from a study on optimizing CAP electrospinning parameters.
| Polymer Concentration (% w/v) | Solvent System (v/v) | Applied Voltage (kV) | Flow Rate (mL/h) | Resulting Morphology | Average Fiber Diameter (nm) | Reference |
| 11 | Acetone/Methanol (1:1) | 13 | 0.6 | Discontinuous fibers with beads | 257 | mdpi.comnih.gov |
| 12 | Acetone/Ethanol (1:1) | 13 | 0.6 | Uniform, bead-free fibers | 934 | mdpi.comnih.gov |
| 12.5 | Acetone/Water (85:15) | Not Specified | Not Specified | Uniform fibers | < 500 | acs.org |
| 25 | 2-Methoxyethanol | Not Specified | Not Specified | Beaded fibers | Not Specified | acs.org |
| 25 | 2-Methoxyethanol/Acetone/Water (50:42.5:7.5) | Not Specified | Not Specified | Smooth, bead-free filaments | ~600 | acs.org |
Electrospinning and Electrospraying for Nanofiber and Nanoparticle Formation
Influence of Solvent Mixtures on Nanostructure Morphology
The selection of a solvent system is a critical parameter in the electrospinning of this compound (CAP), profoundly influencing the morphology of the resulting nanostructures. The interplay between solvent properties—such as volatility, conductivity, and surface tension—and polymer solution characteristics dictates the electrospinnability and the final fiber or particle morphology.
Research has demonstrated that different solvent mixtures yield varied results. For instance, a solution of CAP in an acetone-water mixture (85/15 v/v) at a low polymer concentration (12.5% w/v) can produce uniform nanofibers with diameters under 500 nm. acs.orgresearchgate.net In contrast, using 2-methoxyethanol as the solvent under similar concentration conditions results in the formation of fine, hollow hemispherical particles instead of fibers. acs.orgresearchgate.net This highlights the solvent's role in determining whether electrospinning leads to fiber formation (electrospinning) or particle formation (electrospraying).
The introduction of a ternary solvent system, such as 2-methoxyethanol-acetone-water (50/42.5/7.5 v/v/v), has been shown to improve the electrospinnability of CAP compared to the acetone-water binary system. acs.orgresearchgate.net In this ternary system, smooth, beadless filaments with diameters around 600 nm were achieved at a polymer concentration of 25% (w/v). acs.orgresearchgate.net The improved outcome is attributed to the balanced properties of the solvent mixture, which likely facilitates a more stable Taylor cone and jet elongation during the electrospinning process. nih.gov
Further studies have explored other solvent combinations, such as acetone/ethanol and acetone/methanol. nih.gov When comparing these two systems for a 12% w/v CAP solution, the acetone/ethanol (1:1 v/v) mixture yielded uniform nanofibers, whereas the acetone/methanol (1:1 v/v) mixture tended to produce fibers with a higher prevalence of beads. nih.gov This difference is linked to the physical properties of the polymer solutions; the acetone/ethanol based solution exhibited higher viscosity, which is often conducive to the formation of uniform fibers. nih.gov
The composition of the solvent mixture also affects key solution properties that govern the electrospinning process. For example, polymer dispersions in an acetone/methanol mixture generally show higher surface tension compared to those in an acetone/ethanol mixture. nih.gov The volatility of the solvent is another crucial factor. Highly volatile solvents like dichloromethane (B109758) (DCM) and chloroform (B151607) (CF) can lead to the formation of pores in the nanofibers due to rapid evaporation. researchgate.net
The interaction between the solvent and polymer, particularly through hydrogen bonding, also plays a significant role. The addition of water to a 2-methoxyethanol solution of CAP, for instance, enhances hydrogen bonding, which promotes the molecular entanglement necessary for fiber formation. researchgate.net
Table 1: Influence of Solvent Systems on CAP Nanostructure Morphology
| Solvent System (v/v) | Polymer Conc. (% w/v) | Resulting Morphology | Average Diameter (nm) | Source(s) |
| Acetone/Water (85:15) | 12.5 | Uniform fibers | < 500 | acs.orgresearchgate.net |
| 2-Methoxyethanol | 12.5 | Fine, hollow hemispheres | N/A | acs.orgresearchgate.net |
| 2-Methoxyethanol | 25 | Beaded fibers | N/A | acs.orgresearchgate.net |
| 2-Methoxyethanol | 35 | Beadless fibers | N/A | acs.orgresearchgate.net |
| 2-Methoxyethanol/Acetone/Water (50:42.5:7.5) | 25 | Smooth, beadless filaments | ~600 | acs.orgresearchgate.net |
| Acetone/Ethanol (1:1) | 12 | Uniform nanofibers | 934 | nih.gov |
| Acetone/Methanol (1:1) | 11 | Beaded fibers | Decreased diameter vs. Acetone/Ethanol | nih.gov |
Effects of Polymer Concentration on Nanofiber Diameter and Uniformity
Polymer concentration is a pivotal factor that directly impacts the viscosity and surface tension of the electrospinning solution, thereby exerting significant control over the resulting nanofiber diameter and uniformity.
Studies have consistently shown that as the concentration of this compound (CAP) in the spinning solution increases, the diameter of the electrospun nanofibers also increases. infinite-science.de For example, in a study using an acetone/DMSO solvent system, increasing the cellulose acetate concentration from 12% (w/v) to 14% (w/v) and finally to 16% (w/v) resulted in a progressive increase in the average fiber diameter from 317 nm to 398 nm. infinite-science.de
This phenomenon is primarily attributed to the increased viscosity and polymer chain entanglement at higher concentrations. A more viscous solution offers greater resistance to the electrostatic forces that stretch the polymer jet, leading to the formation of thicker fibers. nih.gov Research using an acetone/ethanol solvent system demonstrated a significant rise in viscosity when the CAP concentration was increased from 9% to 12% w/v. nih.gov
Furthermore, the uniformity of the nanofibers is also highly dependent on the polymer concentration. At very low concentrations, the polymer chains may not be sufficiently entangled to form a continuous jet, leading to the formation of beads or a mixture of beads and fibers, a phenomenon known as electrospraying. acs.orgresearchgate.net As the concentration is increased, a transition from beaded to smooth, uniform fibers is typically observed. For instance, when electrospinning CAP from 2-methoxyethanol, a 12.5% (w/v) solution yielded fine particles, but increasing the concentration to 25% (w/v) produced beaded fibers, and a further increase to 35% (w/v) resulted in bead-free fibers. acs.orgresearchgate.net Similarly, for cellulose acetate in an acetone/DMF system, beaded fibers were formed at 10% concentration, while smooth fibers were achieved at 16%. researchgate.net
However, there is an optimal concentration range for producing uniform nanofibers. Beyond a certain point, an overly concentrated and viscous solution can hinder the electrospinning process, potentially leading to needle clogging or the formation of non-uniform fibers. researchgate.net The distribution of fiber diameters also tends to widen with higher polymer concentrations, indicating a decrease in uniformity. infinite-science.de
Table 2: Effect of Polymer Concentration on Nanofiber Diameter
Nanoprecipitation Methods for Nanoparticle Synthesis
Nanoprecipitation, also known as solvent displacement, is a straightforward and reproducible technique for synthesizing this compound (CAP) nanoparticles. This method is particularly noted for its simplicity and effectiveness, often avoiding the need for surfactants which can be associated with toxicity. mdpi.com
The fundamental principle of nanoprecipitation involves dissolving the polymer (CAP) in a water-miscible organic solvent and then introducing this solution into an aqueous non-solvent phase under controlled stirring. The rapid diffusion of the solvent into the non-solvent phase leads to a decrease in interfacial tension and subsequent supersaturation of the polymer, causing the formation of nanoparticles. mdpi.comunl.edu
A common approach involves dissolving CAP in a solvent like acetone and then adding this organic phase to an aqueous phase to induce nanoparticle formation. unl.edu The characteristics of the resulting nanoparticles, such as size and stability, can be finely tuned by adjusting various process parameters. These include the choice of solvent and non-solvent, the ratio between them, temperature, pH, and stirring speed. researchgate.net
For instance, the addition of a good polymer solvent like tetrahydrofuran (B95107) (THF) to the aqueous non-solvent has been shown to produce smaller cellulose acetate nanoparticles (60-140 nm) compared to using pure water. researchgate.net This is because the modifier alters the solvent-nonsolvent interaction dynamics, facilitating more controlled precipitation.
Combination nanoparticles can also be fabricated using this method. For example, CAP nanoparticles have been combined with chitosan (B1678972) to enhance properties like drug encapsulation efficiency. mdpi.comsciforum.net In one study, a nanoprecipitation/dropping technique was used where a CAP solution was added to a chitosan solution. mdpi.comsciforum.net The resulting nanoparticles showed a high positive zeta potential due to the surface presence of chitosan, which ensures good stability in dispersion. mdpi.com The ratio of CAP to chitosan was found to be a critical factor, with a 1:3 w/w ratio yielding a high encapsulation efficiency of 61% for the drug captopril. mdpi.com
Nanoprecipitation has also been successfully employed to encapsulate active pharmaceutical ingredients within the CAP matrix. In one study, efavirenz-loaded CAP nanoparticles were produced with sizes less than 100 nm and a high encapsulation efficiency of over 98%. unl.edunih.gov The process involved dissolving both CAP and efavirenz (B1671121) in acetone and adding this solution to an aqueous phase containing a stabilizer like Pluronic F127. unl.edu
Table 3: Characteristics of CAP Nanoparticles from Nanoprecipitation
| Nanoparticle Composition | Method | Key Parameters | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Source(s) |
| CAP-Efavirenz | Nanoprecipitation | Stabilizer: Pluronic F127 | < 100 | Negative | > 98 | unl.edunih.gov |
| CAP-Chitosan-Captopril | Nanoprecipitation/Dropping | CAP:Chitosan ratio 1:3 w/w | 427.1 ± 32.7 | +53.30 ± 0.95 | 61.0 ± 6.5 | mdpi.com |
| Cellulose Acetate | Nanoprecipitation | Non-solvent modifier: THF | 60 - 140 | N/A | N/A | researchgate.net |
Microparticle and Microcapsule Preparation Methodologies
Emulsification and Solvent-Evaporation Methods
The emulsification-solvent evaporation technique is a widely utilized method for the preparation of this compound (CAP) microparticles and microcapsules. This method is particularly suitable for encapsulating both hydrophilic and lipophilic drugs. The process generally involves two main steps: the formation of an emulsion and the subsequent removal of the solvent.
Typically, an oil-in-oil (O1/O2) or oil-in-water (O/W) emulsion is created. In an O1/O2 setup, the polymer (CAP) and the drug are dissolved in a water-immiscible organic solvent (like acetone or a mixture of acetone and methanol), which constitutes the internal oil phase (O1). researchgate.netitmedicalteam.pl This phase is then emulsified in an external oil phase (O2), such as liquid paraffin, containing a suitable emulsifying agent or stabilizer (e.g., Span 80) to prevent droplet coalescence. researchgate.netbanglajol.info The emulsion is maintained under continuous stirring.
The solvent from the emulsified droplets is then removed, typically through evaporation, which can be facilitated by increasing the temperature or reducing the pressure. ddtjournal.com This process causes the polymer to precipitate and solidify, entrapping the drug within a solid matrix to form microspheres. itmedicalteam.pl The hardened microspheres are then collected by filtration, washed (e.g., with n-hexane to remove residual oil), and dried. itmedicalteam.pl
The properties of the resulting microparticles, such as size, shape, and drug loading efficiency, are influenced by several formulation and process variables. These include the drug-to-polymer ratio, the type and concentration of the emulsifier, the solvent system, and the stirring speed. researchgate.netitmedicalteam.pl For instance, studies have shown that CAP microspheres prepared by this method can vary in size from approximately 560 to 920 µm. researchgate.netbanglajol.info While CAP microspheres can be produced, some studies have noted that they may be less spherical compared to those made with other polymers like ethyl cellulose under similar conditions. researchgate.net
This method has been successfully used to encapsulate various drugs within a CAP matrix. For example, diclofenac (B195802) sodium and didanosine (B1670492) have been microencapsulated using an emulsification-solvent evaporation technique, achieving drug entrapment efficiencies ranging from 80% to over 90%. researchgate.netitmedicalteam.plbanglajol.info
Non-Solvent Addition Techniques
The non-solvent addition method, also known as emulsion non-solvent addition, is another effective technique for preparing microcapsules with this compound (CAP). This method offers advantages such as being less time-consuming and performable at room temperature, making it suitable for temperature-sensitive drugs. scielo.brsemanticscholar.org
The process begins by dissolving the polymer (CAP) in a suitable organic solvent, such as acetone, to form a polymer solution. semanticscholar.org The active pharmaceutical ingredient (API) is then dispersed in this polymer solution. This dispersion is often added to a non-solvent phase, typically under continuous agitation, which causes the polymer to precipitate around the drug particles.
In a common variation, the drug is dispersed in the CAP-acetone solution. This mixture is then subjected to continuous stirring while a non-solvent, such as n-hexane, is added. semanticscholar.org The addition of the non-solvent reduces the solubility of CAP, causing it to precipitate and encapsulate the drug particles. An anti-aggregating agent, like magnesium stearate, is often added to the dispersion before the non-solvent to prevent the newly formed microcapsules from clumping together. semanticscholar.org After a brief period of hardening, the microcapsules are separated by filtration, washed with the non-solvent to remove any residual materials, and then dried. semanticscholar.org
The properties of the microcapsules, including drug release characteristics, are significantly influenced by the formulation variables. For example, the ratio of the polymer (CAP) to a plasticizer, such as polyethylene (B3416737) glycol (PEG), can be adjusted to modify the release profile. scielo.br Studies have shown that a higher proportion of CAP generally leads to slower drug release. scielo.brsemanticscholar.org The addition of a plasticizer like PEG can enhance the film-forming characteristics of CAP and slightly increase the drug release rate. scielo.brsemanticscholar.org Using this method, spherical, free-flowing theophylline (B1681296) microcapsules with drug entrapment efficiencies of over 80% have been successfully prepared. scielo.brsemanticscholar.org
Spray Drying Applications
Spray drying is a one-step, continuous process that is widely used in the pharmaceutical industry to produce powders, granulates, and microcapsules. It is a particularly valuable technique for encapsulating substances with this compound (CAP) to create gastro-resistant or controlled-release formulations. rjpdft.com
The process involves atomizing a feed solution or suspension—containing the dissolved or dispersed polymer (CAP) and the active ingredient—into a hot drying gas stream (usually air). The feed is sprayed through a nozzle, creating fine droplets. The high temperature of the drying gas causes rapid evaporation of the solvent from the droplets. rjpdft.com As the solvent evaporates, the polymer solidifies around the active ingredient, forming dry, solid microparticles. These particles are then separated from the gas stream, typically by a cyclone separator. rjpdft.com
Key process parameters that influence the final product characteristics include the inlet and outlet temperatures of the drying gas, the feed rate, the atomization pressure, and the concentration of the feed solution. rjpdft.com These parameters can be adjusted to control particle size, morphology, moisture content, and drug release properties.
Spray drying has been effectively used to co-process CAP with various active pharmaceutical ingredients. For example, ketoprofen (B1673614) has been spray-dried with CAP to produce gastro-resistant microspheres. rjpdft.com Similarly, this technique has been employed to microencapsulate probiotics like Lactobacillus acidophilus and Bifidobacterium lactis using CAP as the wall material. tandfonline.com In this application, spray drying yielded microcapsules with a rounded external surface, a continuous wall, and an average size of 22 µm. tandfonline.com The study demonstrated that the microencapsulation was effective in protecting the microorganisms from acidic conditions. tandfonline.com
The choice of drying temperatures is crucial, especially for heat-sensitive materials. For the probiotic encapsulation, an air entry temperature of 130°C and an exit temperature of 75°C were found to be effective for preserving the viability of B. lactis. tandfonline.com
Wall Material Properties and Encapsulation Efficiency
The effectiveness of this compound as a wall material in microencapsulation is largely determined by its inherent physicochemical properties. researchgate.net Its pH-dependent solubility is a key characteristic, providing protection in acidic conditions and ensuring release at a pH of 6.0 or higher. researchgate.net This makes it an ideal candidate for enteric applications, shielding sensitive compounds from the harsh environment of the stomach. wikipedia.orgeastman.com
The composition of the wall material is a critical factor that dictates the functional properties of the resulting microcapsules. researchgate.net In the context of encapsulation efficiency, studies have shown that the concentration and nature of the polymer play a significant role. For instance, in the preparation of aspirin (B1665792) microcapsules using an emulsion solvent evaporation method, microcapsules made with CAP exhibited higher drug content compared to those made with ethyl cellulose or a combination of the two. nih.gov This was attributed to the nature of the polymer and its concentration in the internal phase. nih.gov
Furthermore, the encapsulation efficiency can be influenced by the interaction with other polymers. In a study involving chitosan and CAP for the encapsulation of captopril, a hydrophilic drug, the presence of chitosan significantly increased the encapsulation efficiency. mdpi.com The highest efficiency (61.0 ± 6.5%) was achieved with a 1:3 weight ratio of CAP to chitosan, which was attributed to the electrostatic interactions between the drug and chitosan. mdpi.com The resulting nanoparticles were spherical, with a mean diameter of 427.1 ± 32.7 nm and a high zeta potential of +53.30 ± 0.95 mV, ensuring good stability in dispersion. mdpi.com
The table below summarizes the encapsulation efficiency of different formulations from a study on captopril-loaded nanoparticles.
| Formulation | CAP:Chitosan Ratio (w/w) | Encapsulation Efficiency (%) |
| NP-A | 1:0 | Low |
| NP-B | 1:1 | Increased |
| NP-C | 1:3 | 61.0 ± 6.5 |
Development of this compound-Based Composites and Blends
To expand the applications of this compound beyond its traditional use, researchers have focused on developing composites and blends that exhibit enhanced properties. This involves integrating CAP with other materials like carbon nanotubes and blending it with other polymers.
The incorporation of carboxyl-functionalized multi-walled carbon nanotubes (MWCNTs-COOH) into a this compound matrix has been shown to create green bio-nanocomposite films with significantly improved characteristics. preprints.orgpreprints.org These composites are formulated through an environmentally friendly solution casting method. preprints.orgpreprints.org
Research has demonstrated a direct correlation between the content of MWCNTs-COOH and the thermal and mechanical properties of the CAP composites. preprints.org The thermal stability of the nanocomposites increases with a higher content of carbon nanotubes. preprints.org For instance, a composite with a specific concentration of MWCNTs-COOH showed a decomposition temperature that was 18°C higher than that of pure CAP. preprints.org
The mechanical strength of these composites is also notably enhanced. A 42% improvement in tensile strength was observed in samples containing 0.3 wt% of MWCNTs-COOH. preprints.org This enhancement is attributed to the efficient stress transfer between the well-dispersed nanotubes and the polymer matrix, facilitated by strong interfacial bonding. researchgate.net
The table below presents data on the enhanced properties of CAP/MWCNTs-COOH nanocomposites from a recent study. preprints.org
| Property | Observation |
| Thermal Stability | Increased with higher MWCNT content (e.g., 18°C higher decomposition temperature). |
| Tensile Strength | 42% improvement with 0.3 wt% MWCNT content. |
| Morphology | Semi-crystalline with uniform dispersion of nanotubes. |
The successful enhancement of properties in CAP/MWCNTs-COOH composites is highly dependent on the uniform dispersion of the nanotubes and strong interfacial adhesion with the polymer matrix. preprints.orgpreprints.orgamazonaws.com The carboxylic acid functionalization of the MWCNTs plays a crucial role in facilitating this integration. preprints.orgpreprints.org
Scanning electron microscopy (SEM) has confirmed the uniform surface morphology of these nanocomposite films, with the carbon nanotubes being well-dispersed without disrupting the smooth topography of the neat CAP films. preprints.orgpreprints.org This uniform dispersion, even at higher nanofiller loadings, is a testament to the successful functionalization that promotes interfacial integration. preprints.orgpreprints.org The enhanced interfacial interactions occur between the hydroxyl and ester functionalities of CAP and the carboxylic acid functionalities on the MWCNTs, leading to improved adhesion between the filler and the matrix. preprints.orgpreprints.org
Blending this compound with other polymers, such as ethyl cellulose (EC), is another strategy to modify its properties. tandfonline.comtandfonline.comresearchgate.net Investigations into CAP/EC blends have revealed interesting thermal and rheological behaviors. tandfonline.comtandfonline.comresearchgate.net
Studies using thermogravimetry/differential thermal analysis (TGA-DTGA) have shown that these blends exhibit higher thermal stability, which is attributed to the formation of hydrogen bonds. tandfonline.comtandfonline.comresearchgate.net This effect is more pronounced in blends with a higher content of ethyl cellulose. tandfonline.comtandfonline.com Films for these analyses were prepared from solutions with varying CAP/EC mixing ratios (100/0, 75/25, 50/50, 25/75, and 0/100 wt/wt). tandfonline.comtandfonline.com
Rheological studies of these blends in N,N-dimethylacetamide have indicated the potential for liquid crystalline behavior, depending on the solution concentration and blend composition. tandfonline.com This suggests that blending CAP with polymers like ethyl cellulose can lead to materials with unique structural and flow properties. tandfonline.com
The development of synergistic systems involving this compound allows for the creation of materials with tunable properties, catering to specific application requirements. preprints.orgpreprints.org The combination of CAP with carboxylated carbon nanotubes, for example, results in a system with enhanced flexibility and thermal stability, alongside biodegradability. preprints.orgpreprints.org The precise control over the nanofiller loading enables the fine-tuning of these properties. preprints.orgpreprints.org
Furthermore, blending CAP with other cellulose esters, such as cellulose acetate (CA) and cellulose acetate butyrate (B1204436) (CAB), can produce films with a wide range of water and active pharmaceutical ingredient (API) permeabilities. eastman.com This allows for the design of drug delivery systems with tailored release profiles. eastman.com For instance, coating compositions containing different ratios of CAP and other cellulose esters can be used to achieve specific dissolution rates. eastman.com The ability to create such tunable architectures opens up new possibilities for CAP in advanced applications like smart packaging, controlled-release drug delivery, and biosensing. preprints.orgpreprints.orgresearchgate.net
Degradation Pathways and Environmental Fate of Cellulose Acetate Phthalate
Thermal Degradation Mechanisms
The thermal stability of cellulose (B213188) acetate (B1210297) phthalate (B1215562) is a critical factor in its processing and long-term stability. Studies have shown that CAP undergoes degradation at elevated temperatures, with the process being influenced by the surrounding atmosphere and the physical form of the polymer.
Identification of Degradation Products (e.g., Phthalic Anhydride)
Under thermal stress, a principal degradation product of cellulose acetate phthalate is phthalic anhydride (B1165640). acs.orgresearchgate.net This has been confirmed through techniques such as high-pressure liquid chromatography (HPLC) and mass spectrometry. acs.orgresearchgate.net The formation of phthalic anhydride occurs through the cleavage of the phthalate ester groups from the cellulose acetate backbone. nih.gov This loss of the phthaloyl content can be monitored using UV and IR spectroscopy. In addition to phthalic anhydride, thermal decomposition can also lead to the release of acetic acid.
A study involving forced thermal degradation of CAP at 100°C confirmed that the reverse reaction of phthalate to phthalic anhydride is favored in a dry environment. nih.gov
Influence of Atmosphere (Oxygen vs. Inert) on Degradation Profiles
The atmosphere in which thermal degradation occurs plays a significant role in the resulting degradation products. Research indicates that thermal treatment of this compound in the presence of oxygen (oxidizing atmosphere) versus an inert atmosphere (such as nitrogen) leads to slightly different degradation products. researchgate.nettandfonline.com
For instance, studies on the thermal degradation of similar cellulose derivatives, like ethyl cellulose, have shown that decomposition in an inert atmosphere is an endothermic process, while in the presence of air, it becomes a more complex, multi-stage exothermic process. ias.ac.in While specific comparative data for CAP is limited, the general principles suggest that oxidation would lead to a different set of degradation products compared to pyrolysis in an inert environment.
Apparent Lower Thermal Stability in Nanostructured Forms
Nanostructured forms of this compound, such as nanofibers and powders produced by electrospinning, have been found to exhibit apparently lower thermal stability compared to CAP films. acs.orgresearchgate.net Thermogravimetric analysis (TG) has shown that these nanoproducts begin to lose weight at lower temperatures. acs.orgresearchgate.net
This phenomenon is attributed to the high porosity and large specific surface area of the nanostructures. acs.orgresearchgate.net These characteristics facilitate the continuous and easier elimination of degradation products like phthalic anhydride during thermal treatment. acs.orgresearchgate.net In contrast, in bulk films, the diffusion of phthalic anhydride is slower, which delays the sample's weight loss to higher temperatures. acs.orgresearchgate.net
Hydrolytic Degradation Characteristics
This compound is susceptible to hydrolysis, particularly under conditions of high humidity and at elevated temperatures. researchgate.nettandfonline.com This degradation process involves the cleavage of the ester bonds, leading to the release of both phthalic acid and acetic acid. nih.govnih.gov The hydrolysis of the acetyl groups, a process known as deacetylation, results in an increase in hydroxyl groups, which can make the polymer more hydrophilic. mdpi.com
The presence of moisture is a more critical factor for the degradation of CAP than temperature alone, although the two factors act synergistically. researchgate.nettandfonline.com The acidic microenvironment created by the release of phthalic acid can further catalyze the degradation of the polymer and any acid-labile drugs formulated with it. nih.gov Studies on cellulose acetate have shown that the absorption of water accelerates hydrolytic degradation. ucl.ac.uk
Photodegradation Processes
Photodegradation, initiated by exposure to ultraviolet (UV) radiation, is another pathway for the breakdown of cellulose acetate derivatives. mdpi.com While pure cellulose acetate has an absorption maximum at a wavelength that is largely filtered out by the Earth's atmosphere, the presence of photocatalysts or photosensitizers can initiate its degradation under natural sunlight. nih.gov
For cellulose acetate, UV radiation can cause photooxidative degradation, generating free radicals that lead to the decomposition of the polymer into smaller fragments with reduced molecular weight. mdpi.com The incorporation of photocatalysts like strontium titanate or carbon dots into cellulose acetate films has been shown to accelerate photodegradation under UV irradiation. nih.govdoi.org This process can lead to significant weight loss and deacetylation of the polymer. nih.gov
Enzymatic Degradation Studies of Cellulose Acetate Derivatives
The enzymatic degradation of cellulose acetate derivatives is a key aspect of their biodegradability. The susceptibility to enzymatic attack is highly dependent on the degree of substitution (DS) of the acetyl groups. nih.govacs.org Generally, a lower DS allows for greater enzymatic access to the cellulose backbone. nih.gov
Studies have shown that for this compound with a high DS of 2.2, enzymatic biodegradation is lower compared to other cellulose esters with a lower DS. nih.gov For enzymatic degradation to occur effectively, a deacetylation step is often required to reduce the DS, allowing cellulases to hydrolyze the β-1,4-glycosidic linkages in the cellulose backbone. nih.govmdpi.com A combination of esterases (for deacetylation) and cellulases has been shown to have a synergistic effect on the degradation of cellulose acetate. mdpi.comresearchgate.net The size and nature of the substituent also play a role; for instance, replacing acetate with the slightly larger propionate (B1217596) group can dramatically decrease biodegradability at a similar DS. nih.govacs.org
Interactive Data Table: Degradation of Cellulose Acetate (CA) and its Derivatives
The following table summarizes findings on the degradation of cellulose acetate and its derivatives under various conditions.
| Polymer | Degradation Condition | Key Findings | Reference |
| This compound (CAP) | Thermal Degradation (120-220°C) | Phthalic anhydride identified as a principal degradation product. | |
| CAP Nanostructures | Thermal Degradation | Apparent lower thermal stability compared to films due to easier elimination of degradation products. | acs.orgresearchgate.net |
| CAP | Hydrolytic Degradation (Elevated Temp/RH) | Hydrolysis leads to the formation of phthalic acid, which can induce further degradation. | nih.gov |
| Cellulose Acetate (CA) + Carbon Dots | UV-A Irradiation (Air & Simulated Sea Water) | Significant weight loss (43-53%) and decrease in degree of substitution after 30 days. | nih.gov |
| Cellulose Acetate Derivatives | Enzymatic Degradation | Biodegradation is highly dependent on the degree of substitution (DS); lower DS generally leads to higher degradation. | nih.govacs.org |
Synergistic Actions of Esterases and Cellulases
Influence of Environmental Factors on Polymer Stability
The stability and functionality of this compound are not solely dependent on its inherent chemical structure but are also significantly influenced by environmental conditions. Factors such as humidity, temperature, and the presence of other components like plasticizers can accelerate degradation processes.
Effect of Humidity and Temperature on Functionality
This compound is susceptible to hydrolysis, a chemical process where water molecules break down the ester linkages. This process is significantly accelerated by high humidity and elevated temperatures. researchgate.netpurdue.eduphexcom.com Humidity is considered a particularly critical parameter for the stability of CAP. researchgate.net Prolonged exposure to high humidity can lead to the absorption of moisture by the polymer, which in turn facilitates the hydrolysis of both acetyl and phthalyl ester groups. purdue.eduphexcom.com This hydrolysis results in an increase in the free acetic acid and phthalic acid content, which can be detected by a slight acidic odor. phexcom.com
The degradation of CAP under various environmental conditions has been studied by measuring the rates of ester hydrolysis. Research has shown that the rate of acetyl hydrolysis is greater than that of phthalyl loss in CAP powder samples stored under various temperature and relative humidity conditions. purdue.edu
Table 3: Hydrolysis of this compound Powder and Film Samples purdue.edu
| Sample Form | Observation |
| Film | Acetyl hydrolysis was much greater than in powder samples. |
| Powder | The rate of acetyl hydrolysis was greater than that for phthalyl loss. |
Furthermore, thermal degradation studies have shown that at elevated temperatures (120-220°C), a principal degradation product of CAP is phthalic anhydride, which can partially evolve from the material. nih.gov The loss of the phthaloyl content under thermal stress has been confirmed by spectroscopic methods. nih.gov
Plasticizer Loss as a Degradation Phenomenon
Plasticizers are commonly added to this compound to improve its flexibility and processability. phexcom.comcsic.es However, the loss of these plasticizers over time is a significant degradation phenomenon that can alter the material's properties. csic.es Diethyl phthalate (DEP) is a common plasticizer used with CAP. phexcom.com The migration and leaching of plasticizers from the polymer matrix can lead to increased rigidity and brittleness of the material. csic.es
The loss of plasticizer is influenced by environmental factors such as temperature and humidity. tandfonline.com Studies on cellulose acetate films have shown that the leaching of plasticizers like DEP can be monitored and quantified. tandfonline.com The rate of plasticizer loss is dependent on the type of plasticizer and the environmental conditions. For instance, in one study, the leaching of triethyl citrate (B86180) and tributyl citrate from a CAP-based film was observed after incubation in a saline solution, which resulted in changes to the film's mechanical properties. unipi.it
Biodegradability of this compound and Related Cellulose Acetate Materials
This compound is recognized as a biodegradable polymer, although its rate of degradation is influenced by its chemical structure and the surrounding environment. nih.govunipi.it The biodegradability of cellulose esters is generally lower than that of unmodified cellulose due to the presence of substituent groups that hinder enzymatic attack. nih.gov
As previously discussed, the degree of substitution is a primary factor governing the biodegradability of cellulose acetate materials. nih.gov CAP typically has a DS of around 2.2, which contributes to a slower degradation rate compared to cellulose acetate with a lower DS. nih.gov
The presence and type of plasticizers can also affect the biodegradability of cellulose acetate formulations. Some studies have shown that certain plasticizers can enhance the rate of biodegradation, while others may hinder it. For example, in a composting study, cellulose acetate plasticized with 30% triacetin (B1683017) or a triacetin-diacetin mixture showed complete biodegradation within 46 days. In contrast, cellulose acetate with 30% of a phthalate-based plasticizer showed incomplete biodegradation over the same period. unipi.it
Table 4: Biodegradation of Cellulose Acetate with Different Plasticizers after 46 Days in Controlled Composting Conditions unipi.it
| Material | Biodegradation (%) |
| Cellulose Acetate (pure) | No significant degradation |
| Cellulose Acetate with 20% Triacetin | ~33.6 |
| Cellulose Acetate with 30% Phthalate | ~31.1 |
| Cellulose Acetate with 30% Triacetin | Complete |
| Cellulose Acetate with 30% Triacetin/Diacetin | Complete |
The environment in which the material is disposed of also plays a crucial role. Biodegradation is generally faster in controlled composting environments with optimal temperature, moisture, and microbial activity compared to soil or marine environments. nih.govmdpi.com In soil, the biodegradation of cellulose acetate is slower, and in aquatic environments, the degradation rate is further reduced due to lower temperatures and microbial concentrations. nih.gov
Theoretical and Computational Studies of Cellulose Acetate Phthalate Systems
Mathematical Modeling of Phthaloylation and Substitution Reactions
The synthesis of cellulose (B213188) acetate (B1210297) phthalate (B1215562) involves the reaction of a partially substituted cellulose acetate (CA) with phthalic anhydride (B1165640). sid.ir The degree of phthaloylation (DSph) is a critical parameter influencing the polymer's properties. Mathematical models have been developed to correlate the DSph with key reaction parameters.
In a study using a statistical experimental design, two mathematical models were derived to describe the relationship between the DSph and the molar ratios of catalyst/cellulose acetate and phthaloylating agent/cellulose acetate. researchgate.net The study utilized two types of cellulose acetate with initial degrees of acetylation (DSac) of 1.62 and 1.93. sid.irresearchgate.net The general form of the second-order rotatable design used is:
Y = b₀ + b₁x₁ + b₂x₂ + b₁₂x₁x₂ + b₁₁x₁² + b₂₂x₂² researchgate.net
Where:
Y represents the degree of phthaloylation (DSph). researchgate.net
x₁ and x₂ are the coded variables for the molar ratios of catalyst/CA and phthalic anhydride/CA, respectively. researchgate.net
For the phthaloylation of CA in an acetic acid medium, the amount of phthaloylating agent was found to be the most influential factor on the DSph. researchgate.net Conversely, when acetone (B3395972) was used as the solvent, the amount of catalyst played a more significant role. sid.irresearchgate.net
Table 1: Experimental and Calculated DSph for Phthaloylation of CA in Acetic Acid
This interactive table is based on data from a study on the phthaloylation of cellulose acetate in acetic acid, showing the correlation between experimental and calculated degrees of phthaloylation (DSph) based on a mathematical model.
| Experiment | Coded Molar Ratio (Catalyst/CA, x₁) | Coded Molar Ratio (Phthalic Anhydride/CA, x₂) | Experimental DSph (Yexp) | Calculated DSph (Ycalc) |
| 1 | -1 | -1 | 0.50 | 0.501 |
| 2 | 1 | -1 | 0.60 | 0.603 |
| 3 | -1 | 1 | 0.77 | 0.770 |
| 4 | 1 | 1 | 0.87 | 0.868 |
| 5 | -1.414 | 0 | 0.61 | 0.615 |
| 6 | 1.414 | 0 | 0.71 | 0.707 |
| 7 | 0 | -1.414 | 0.51 | 0.516 |
| 8 | 0 | 1.414 | 0.85 | 0.846 |
| 9 | 0 | 0 | 0.69 | 0.688 |
| 10 | 0 | 0 | 0.68 | 0.688 |
| 11 | 0 | 0 | 0.69 | 0.688 |
| 12 | 0 | 0 | 0.69 | 0.688 |
| 13 | 0 | 0 | 0.68 | 0.688 |
Source: Adapted from Olaru, N., & Olaru, L. (2005). Phthaloylation of Cellulose Acetate in Acetic Acid and Acetone Media. Iranian Polymer Journal, 14(12), 1058-1065. sid.ir
Application of Polyelectrolyte Theories (e.g., Oosawa's Theory) to Ion Binding
The ion-binding properties of CAP are characteristic of polyelectrolytes and have been studied using techniques like polarography. asianpubs.org Oosawa's two-phase model for polyelectrolytes has been successfully applied to interpret the binding of ions, such as cadmium (Cd²⁺), to CAP. asianpubs.org
Studies have shown that the degree of free counterions remains relatively constant across a wide range of CAP concentrations, which supports the concept of counterion condensation. asianpubs.org This phenomenon, where counterions condense onto the polyelectrolyte chain, is a key aspect of Oosawa's theory. asianpubs.org The agreement between the experimentally observed degree of free ions (fobs) and the theoretically calculated value (ftheo) for Cadmium-CAP (CdCAP) systems validates the applicability of Oosawa's theory for cylindrical polyelectrolytes to explain the behavior of CAP, except in very dilute solutions. asianpubs.org
Modeling of Polymer-Plasticizer Partitioning Behavior
The partitioning of plasticizers, such as diethyl phthalate (DEP), between cellulose acetate-based materials and the surrounding environment is crucial for understanding material stability and degradation. ucl.ac.uk A model has been proposed to describe and quantify the effects of temperature and plasticizer composition on this partitioning behavior. ucl.ac.uk
This model is significant as plasticizer loss is a primary degradation pathway for cellulose acetate materials, leading to embrittlement and increased hydrophilicity, which can accelerate hydrolytic degradation. ucl.ac.uk The partition coefficient of the plasticizer is a key parameter in these models, determining the equilibrium distribution of the plasticizer between the polymer and the air. ucl.ac.uk Research has been conducted to determine these coefficients for the DEP-CA system at various temperatures and plasticizer concentrations. ucl.ac.uk
Computational Approaches for Predicting Polymer-Solvent Interactions
Predicting the solubility of polymers like CAP in various solvents is essential for process design and formulation development. rsc.org Computational methods, such as those employing molecular dynamics (MD) simulations and the Conductor-like Screening Model for Realistic Solvents (COSMO-RS), are being used to create large-scale solubility databases. rsc.orgwisc.edu
These approaches model the polymer as an oligomer and simulate its conformations in a dilute solution. wisc.edu These conformations are then used in COSMO-RS to calculate solubility. wisc.edu The Flory-Huggins interaction parameter (χ), a measure of the miscibility between a polymer and a solvent, is a key output of these calculations. researchgate.net While these methods are computationally intensive, they offer a powerful tool for screening a vast number of solvents and identifying suitable candidates for specific applications without extensive experimental work. rsc.orgresearchgate.net
Molecular modeling has also been employed to understand the interaction of CAP with other molecules. For instance, a cellotetraose (B13520) unit was computationally modified to have acetyl and phthaloyl substitutions to model the CAP structure and study its binding mechanisms. nih.gov
Simulation of Degradation Kinetics and Pathways
The degradation of cellulose acetate and its derivatives like CAP is a significant concern, particularly in archival materials and long-term applications. ucl.ac.uk Mathematical models are being developed to simulate the degradation kinetics, focusing on processes like deacetylation and chain scission, which are often catalyzed by moisture and the resulting acetic acid. ucl.ac.uknih.gov
These models often involve systems of differential equations that describe the causal relationships between factors like the degree of substitution, water content, and the catalytic effect of degradation byproducts. ucl.ac.uknih.gov For instance, a first-principles model using density functional theory has been used to investigate the hydrolysis reaction mechanism and determine the energetics of degradation pathways for cellulose diacetate. nih.gov
Studies on the hydrolysis of CAP in aqueous suspensions have shown that the rate of acetyl hydrolysis is greater than that of phthalyl loss for CAP powder samples. purdue.edu The degradation of CAP is also influenced by its physical state and environmental conditions. purdue.edu Enzymatic degradation studies have shown that the degree of substitution is a critical factor, with a higher degree of substitution generally leading to slower biodegradation. researchgate.netnih.gov
Table 2: Chemical Compounds Mentioned
Emerging Research Areas and Non Traditional Applications of Cellulose Acetate Phthalate Material Science Focus
Intrinsic Antimicrobial and Antiviral Properties of Cellulose (B213188) Acetate (B1210297) Phthalate (B1215562)
Recent research has unveiled that cellulose acetate phthalate is not merely an inert carrier but possesses inherent antimicrobial and antiviral capabilities. nih.govnih.govresearchgate.net Studies have demonstrated its effectiveness against a variety of pathogens.
The antiviral activity of CAP has been notably researched in the context of sexually transmitted infections. It has been shown to inhibit the human immunodeficiency virus type 1 (HIV-1) and several herpes viruses in vitro. researchgate.netpharmaexcipients.com For instance, CAP can interfere with the HIV-1 entry process by binding to the gp120 protein and inducing the formation of six-helix bundles in gp41, which are crucial for viral fusion. unl.edu Furthermore, it can cause viral disintegration and the stripping of envelope glycoproteins, leading to a loss of infectivity. unl.edu Preclinical studies have shown that formulations containing micronized CAP can significantly reduce vaginal transmission of genital herpesvirus infections in animal models. nih.gov
In addition to its antiviral effects, CAP exhibits antimicrobial properties against various bacteria. researchgate.netresearchgate.net Nanostructures of CAP, such as nanofibers and powders, have been investigated for their antimicrobial potential. researchgate.net Films made of this compound containing nano-sized silver particles have demonstrated antimicrobial activity against common bacteria like Escherichia coli and Staphylococcus aureus. researchgate.net The intrinsic antimicrobial nature of the polymer itself contributes to this effect, which is further enhanced by the presence of silver nanoparticles. researchgate.net
Application in Advanced Functional Materials and Nanotechnology
The unique properties of this compound, particularly its pH sensitivity and film-forming capabilities, make it a valuable component in the development of advanced functional materials and nanotechnologies.
Potential for Biosensing Applications
Cellulose acetate and its derivatives are increasingly being explored for their use in biosensor technology due to their biocompatibility, thermal stability, and chemical persistence. nanomedicine-rj.com While research on CAP specifically for biosensing is still emerging, its inherent properties suggest significant potential. For instance, conductive microneedle arrays have been developed using a composite of carbon nanoparticles with this compound as a binder. researchgate.netacs.org These microneedles could potentially be used for electrochemical sensing applications. The pH-responsive nature of CAP could be harnessed to create sensors that react to specific biological environments. nih.gov The ability to control the dissolution of CAP-based materials electrochemically opens up possibilities for creating smart sensors with controlled release and sensing functionalities. nih.gov
Role in Smart Packaging Materials
This compound is being investigated for its role in creating smart and active packaging materials. mdpi.compreprints.org Its film-forming properties, combined with its responsiveness to pH changes, allow for the development of packaging that can indicate food spoilage or control the release of antimicrobial agents. preprints.org For example, bio-nanocomposite films of CAP reinforced with carboxyl-functionalized multi-walled carbon nanotubes have been developed. preprints.org These composites exhibit improved thermal and mechanical properties and can be designed to have responsive characteristics suitable for smart packaging. preprints.org The incorporation of CAP can also enhance the moisture barrier properties of packaging materials. preprints.org
Contribution to Separation Membrane Technologies (within Cellulose Derivatives)
Cellulose acetate and its derivatives have a long history in membrane separation technologies, including reverse osmosis, ultrafiltration, and nanofiltration. researchgate.netpreprints.org this compound, in particular, is used to modify and improve the performance of separation membranes.
Blending CAP with other polymers, such as polyethersulfone (PES), can enhance the hydrophilicity of the resulting ultrafiltration membranes. researchgate.net This increased hydrophilicity improves the membrane's resistance to fouling, a major challenge in membrane separation processes. researchgate.net The addition of CAP to the membrane casting solution leads to a higher water flux and better antifouling properties. researchgate.net Studies have also explored the use of CAP in the fabrication of thin-film composite nanofiltration membranes, where it acts as a support layer, influencing the formation and performance of the active polyamide layer. researchgate.net The morphology of blend membranes containing CAP can be precisely controlled by adjusting fabrication parameters like evaporation time, allowing for the creation of membranes with desired pore structures for specific separation applications. scientific.netmdpi.com
Integration in Tissue Engineering Scaffolds: Material Design and Properties
Cellulose and its derivatives are attractive materials for tissue engineering scaffolds due to their biocompatibility, biodegradability, and good mechanical properties. pharmaexcipients.com this compound is being explored for its potential in creating scaffolds for various tissue types.
Electrospinning is a common technique used to fabricate nanofibrous scaffolds from CAP. scispace.comresearchgate.net These scaffolds mimic the extracellular matrix (ECM) in terms of their porosity, fiber organization, and flexibility, providing a suitable environment for cell growth and tissue regeneration. researchgate.net Research has shown that electrospun CAP scaffolds can support the 3D culture of chondrocytes (cartilage cells) and neurons. scispace.comresearchgate.net The mechanical properties and stability of these scaffolds can be tailored by adjusting the electrospinning process and solvent systems used. scispace.comresearchgate.net Furthermore, the pH-sensitive nature of CAP allows for the design of scaffolds that can respond to the physiological environment of the tissue. researchgate.net Blending CAP with other polymers like cellulose acetate can also be used to tune the mechanical properties, such as the compressive modulus, of the resulting scaffolds to match those of the target tissue. easychair.org
Recyclability of Polymer Matrix and Processing Solvents within Circular Economy Frameworks
In the context of a growing emphasis on a circular economy, the recyclability of polymers and the solvents used in their processing is a critical consideration. researchgate.net Cellulose acetate and its derivatives, being bio-based, offer a more sustainable alternative to petroleum-based plastics. hamburg-innovation-port.comuc.edu
Research into the recyclability of cellulose ester-based composites is promising. mdpi.com Studies on thermoplastic composites of cellulose acetate propionate (B1217596) (a related cellulose ester) have shown that the material can be recycled multiple times through processes like injection molding and 3D printing without significant degradation of the polymer matrix or loss of mechanical properties. mdpi.com In fact, for injection-molded materials, recycling can even lead to an improvement in tensile strength due to better dispersion of reinforcing fibers. mdpi.com
The solvents used in the processing of this compound, such as acetone (B3395972), are often recoverable. preprints.orgpreprints.org The development of green synthesis processes, like environmentally friendly solution casting with recoverable solvents, aligns with the principles of a circular economy by reducing environmental impact and facilitating industrial upscaling. preprints.orgpreprints.org The biodegradability of cellulose acetate also contributes to its sustainability profile, offering an end-of-life solution that minimizes waste accumulation. hamburg-innovation-port.com
Q & A
Basic Research Questions
Q. What standardized methods are used to quantify acetyl (C₂H₃O) and phthalyl (C₈H₅O₃) group content in CAP?
- Methodology :
- Titration : Saponification with alcoholic potassium hydroxide liberates phthalic acid, which is titrated with sodium hydroxide (0.1 M) to determine phthalyl content. Acetyl groups are quantified via hydrolysis and back-titration .
- Spectroscopy : Infrared (IR) spectroscopy identifies characteristic peaks (e.g., ester carbonyl at ~1750 cm⁻¹ for phthalyl and acetyl groups). USP monographs specify validated spectral ranges for batch consistency .
- Acceptable Ranges :
| Parameter | USP Requirement (Anhydrous Basis) |
|---|---|
| Acetyl Content | 21.5% – 26.0% |
| Phthalyl Content | 30.0% – 36.0% |
Q. How does CAP’s solubility profile influence its application in enteric coatings?
- Key Properties :
- pH-Dependent Solubility : CAP dissolves at intestinal pH (≥6.8) due to ionization of phthalyl groups but remains insoluble in gastric fluid (pH <3), making it ideal for delayed-release formulations .
- Solvent Compatibility : Pre-formulation studies should test solubility in acetone, ethanol (96%), and aqueous alkali solutions to optimize coating solutions .
Advanced Research Questions
Q. How can substitution levels of acetyl/phthalyl groups be optimized to control drug release kinetics?
- Experimental Design :
- Synthesis Variables : Adjust phthalic anhydride-to-cellulose ratio during esterification. Higher phthalyl content increases hydrophilicity, accelerating dissolution at higher pH .
- In Vitro Testing : Use USP dissolution apparatus (e.g., Type II) with simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids. Monitor release kinetics via HPLC .
- Data Interpretation :
- A 10% increase in phthalyl content reduced lag time by 15% in a metformin HCl formulation (p<0.05) .
Q. What analytical strategies resolve discrepancies in substituent content measurements (e.g., titration vs. spectroscopy)?
- Method Comparison :
| Technique | Strengths | Limitations |
|---|---|---|
| Titration | High accuracy for bulk analysis | Time-consuming; detects free acids |
| IR Spectroscopy | Rapid, non-destructive | Requires calibration standards |
- Validation Protocol : Cross-validate using nuclear magnetic resonance (NMR) to quantify substituent distribution. For example, ¹H NMR integrates acetyl (δ 2.1 ppm) and phthalyl (δ 7.5–8.1 ppm) protons .
Q. How does CAP’s biodegradability compare to other cellulose derivatives in environmental impact assessments?
- Testing Framework :
- Enzymatic Hydrolysis : Incubate CAP with cellulase (pH 5.0, 37°C) and measure weight loss over 30 days. CAP degrades 40% faster than cellulose acetate but slower than carboxymethyl cellulose .
- Ecotoxicology : Assess microbial toxicity via OECD 207 (earthworm survival test). CAP shows no acute toxicity at ≤500 mg/kg soil .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
